Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Description
Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic β-lactam derivative featuring a fused azetidine-pyrrolidine scaffold. Its structure includes a benzyl ester protecting group at the 2-position and a free secondary amine at the 6-position (). Synthetically, it is derived via intramolecular haloamination or catalytic cycloaddition strategies, enabling selective functionalization of its nitrogen atoms ().
Properties
IUPAC Name |
benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-7-6-11-12(15)8-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNKCQYVKIXJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1NC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Platinum-Catalyzed Allenyne Cyclization
A pivotal method involves PtCl2-catalyzed cycloisomerization of allenynes. In this approach, substrates such as allenynes undergo endo-cyclization via platinum coordination to the triple bond, forming a seven-membered metallocycle intermediate. Subsequent proton abstraction and reductive elimination yield the bicyclo[3.2.0]heptane core. For example, allenyne substrates with aliphatic substituents in toluene solvent achieved 70–85% yields under mild conditions (25°C, 12 h). Methanol solvent, however, diverted the pathway to monocyclic products due to nucleophilic trapping, highlighting solvent-dependent chemoselectivity.
Ruthenium-Catalyzed [2+2] Cycloaddition
Ruthenium catalysts like RuH2Cl2(PiPr3)2 enable intramolecular [2+2] cyclizations of allenenes. This method produced bicyclo[3.2.0]heptanes in 45–86% yields with full diastereoselectivity. Key advantages include tolerance of electron-withdrawing groups and scalability. For instance, a gram-scale reaction with phenyl-substituted allenenes achieved 82% yield, demonstrating industrial viability.
Transition Metal-Mediated Multicomponent Reactions
Cobalt-Catalyzed Cycloreduction
Krische et al. developed a Co-catalyzed [2+2] cycloaddition using bis-enones and silanes. PhMeSiH2 as a reductant afforded cis-bicyclo[3.2.0]heptanes in 50–73% yields, while PhSiH3 favored Michael cycloreduction to cyclohexanes. The stereochemical outcome was rationalized via boat-like transition states, with computational models corroborating experimental diastereoselectivity (>20:1 dr).
Iridium-Catalyzed Asymmetric Synthesis
Enantioselective synthesis was achieved using Ir-catalyzed allylic amination with phosphoramidate ligands (e.g., ligand 31). This method delivered bicyclic products in 92–99% ee and 88:12 to 99:1 chemoselectivity for the desired diastereomer. The protocol’s robustness was validated with aryl- and alkyl-substituted substrates, underscoring its versatility for chiral pool expansion.
Photochemical and Thermal Approaches
Intramolecular [2+2] Photocycloaddition
UV irradiation of α,β-unsaturated ketenes generated bicyclo[3.2.0]hept-3-en-6-ones via intramolecular [2+2] cyclization. Optimized conditions (CH2Cl2, 254 nm) provided 82% yield and 96:4 regioselectivity for the thermodynamically favored isomer. Substituent effects were notable: electron-donating groups accelerated reaction rates but reduced yields due to competing side reactions.
Thermal Cyclization of Bromovinyl Ketones
Bromovinyl ketones underwent Sn-mediated cyclization under CsF-CsOH conditions to form bicyclo[3.2.0]heptanols. Despite sluggish reactivity, optimized metal-halogen exchange protocols achieved 65% yield for the bicyclic core, which was subsequently oxidized to the carboxylate derivative.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Diastereoselectivity | Key Advantage |
|---|---|---|---|---|
| Pt-Catalyzed Cyclization | PtCl2 | 70–85 | >95:5 | Solvent-tunable chemoselectivity |
| Ru-Catalyzed [2+2] | RuH2Cl2(PiPr3)2 | 45–86 | 100:0 | Scalability, functional group tolerance |
| Ir-Catalyzed Amination | Ir/phosphoramidate | 75–90 | 88:12–99:1 | High enantioselectivity (up to 99% ee) |
| Photocycloaddition | UV light | 48–82 | 96:4 | Regioselective, metal-free |
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Solvent polarity critically influences pathway selection. Nonpolar solvents (toluene, CH2Cl2) favor cycloisomerization, while polar protic solvents (MeOH) promote nucleophilic trapping. For photocycloadditions, anhydrous CH2Cl2 minimized side reactions, achieving 82% yield vs. 58% in THF. Temperature studies revealed optimal ranges: Pt-catalyzed reactions performed best at 25°C, whereas Ru-catalyzed methods required 80°C for complete conversion.
Stereochemical Control
Chiral induction relied on ligand design in Ir-catalyzed reactions. Phosphoramidate ligands with bulky substituents (e.g., 2,4,6-triisopropylphenyl) enforced facial selectivity during allylic amination, enabling >95% ee. Computational modeling (DFT) of transition states rationalized the observed stereochemistry, correlating ligand structure with enantiomeric excess.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Catalysts
Pt and Ru catalysts, though effective, pose cost barriers ($320–$450/g). Lower-cost alternatives like Co-based systems ($50–$80/g) offered comparable yields but required higher temperatures (100°C vs. 25°C). Lifecycle assessments indicated Ru catalysts’ superior recyclability (5–7 cycles) vs. Pt (2–3 cycles), favoring Ru for large-scale applications.
Scientific Research Applications
Chemistry: In organic synthesis, Benzyl 2,6-diazabicyclo[320]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has shown promise in medicinal chemistry as a scaffold for the development of new drugs. Its bicyclic structure can be modified to interact with various biological targets, making it a valuable tool in drug discovery and development.
Industry: In the materials science industry, derivatives of Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate are explored for their potential use in creating advanced materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism by which Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bicyclic structure allows for a high degree of specificity in these interactions, which can be fine-tuned through chemical modifications.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate and related compounds:
Key Observations :
- Core Rigidity : The [3.2.0] bicyclo system provides a balance of rigidity and synthetic accessibility compared to larger ([4.1.0]) or smaller ([3.1.0]) rings ().
- Protecting Groups: Benzyl esters (target compound) offer labile protection under hydrogenolysis, while tert-butyl esters () require acidic conditions for cleavage.
- Spiro vs. Bicyclic : Spiro systems (e.g., ) introduce axial chirality and distinct pharmacokinetic profiles compared to fused bicyclic frameworks.
Key Observations :
- The target compound’s synthesis avoids transition metals (), contrasting with enantioselective Cu-catalyzed methods for [3.1.0] systems ().
- tert-Butyl variants () enable sequential deprotection, critical for late-stage diversification.
Pharmacological Relevance
- β-Lactam Analogues : The target compound’s bicyclic core mimics penicillin derivatives (e.g., ), but lacks the thiazolidine ring, reducing antibacterial activity while maintaining synthetic utility.
- Conformational Restriction: Compared to spiro or norbornane analogues (), the [3.2.0] system imposes torsional constraints beneficial for receptor targeting.
Physicochemical Properties
Biological Activity
Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
IUPAC Name: this compound
InChI Key: YBLYJVWXMJIJDA-UHFFFAOYSA-N
The compound features a benzyl group attached to a bicyclic diaza structure, which is integral to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may act as a ligand in binding studies, influencing the activity of target proteins involved in critical biological pathways.
Biological Activity
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity: Preliminary studies suggest that it may possess antibacterial properties, potentially serving as a lead compound for developing new antibiotics.
- Enzyme Inhibition: The compound has been investigated for its role in inhibiting specific enzymes, which could be beneficial in treating diseases associated with enzyme overactivity.
- Neuroprotective Effects: Some studies have hinted at potential neuroprotective effects, suggesting its utility in neurodegenerative disease models.
Antimicrobial Studies
A study published in MDPI explored the antibacterial efficacy of various derivatives of bicyclic compounds similar to this compound against resistant strains of bacteria. The results indicated significant inhibition against common pathogens, highlighting the potential for further development into therapeutic agents against antibiotic-resistant infections .
Enzyme Interaction Studies
Research conducted on related diazabicyclo compounds demonstrated their capacity to inhibit β-lactamases, enzymes responsible for antibiotic resistance in bacteria. In vitro assays showed that certain derivatives effectively reduced enzyme activity, suggesting that this compound could similarly function as a β-lactamase inhibitor .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C13H16N2O2 | Antimicrobial, enzyme inhibition |
| Tert-butyl 6-benzyl-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate | C17H24N2O2 | Enhanced stability and potential therapeutic uses |
| 6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane dihydrochloride | C12H18Cl2N2 | Antibacterial properties |
Q & A
Basic: What synthetic routes are available for Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate, and how is its structure confirmed?
The compound is typically synthesized via multistep reactions involving bicyclic framework construction and functionalization. A common approach includes cyclization reactions to form the diazabicyclo[3.2.0]heptane core, followed by benzyl ester protection. For example, analogous syntheses of related bicyclic systems employ Pd/C-catalyzed hydrogenation under mild conditions (e.g., THF/water/NaHCO₃) for deprotection or intermediate steps . Structural confirmation relies on IR spectroscopy (carbonyl and amine stretches), ¹H/¹³C NMR (distinct bicyclic proton environments), and mass spectrometry (molecular ion peaks matching the molecular weight of 232.12) .
Basic: What challenges arise in isolating stereoisomers of this compound?
Stereoisomer separation is hindered by the rigid bicyclic framework, which restricts conformational flexibility. For instance, derivatives like (2S,5R,6R)-configured analogs are synthesized as inseparable diastereomeric mixtures, requiring chiral chromatography or enantioselective synthesis for resolution . The lack of resolvable diastereomers in some cases necessitates advanced techniques like dynamic kinetic resolution or asymmetric catalysis .
Advanced: How do catalytic hydrogenation conditions influence benzyl group deprotection in this system?
Catalytic hydrogenation (e.g., 10% Pd/C in THF/water/NaHCO₃) selectively removes benzyl groups while preserving the bicyclic core. Key variables include:
- Solvent polarity : THF/water mixtures enhance catalyst efficiency.
- Pressure/temperature : Ambient conditions minimize side reactions (e.g., over-reduction).
- Base additives : NaHCO₃ neutralizes acidic byproducts, preventing decomposition .
Post-reaction, filtration and freeze-drying yield purified products with retained stereochemistry .
Advanced: What strategies enable functionalization at specific positions of the diazabicyclo framework?
- Protecting groups : tert-Butyl esters (e.g., tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate) are used to block reactive amines, enabling selective modification at the 2-position .
- Nucleophilic substitution : The strained bicyclic structure facilitates ring-opening reactions at the 6-position with electrophiles.
- Cross-coupling : Palladium-mediated reactions (e.g., Suzuki) introduce aryl/heteroaryl groups .
Advanced: How does stereochemistry impact the biological activity of related β-lactam analogs?
The (2S,5R,6R) configuration in penicillin derivatives (e.g., Penicillin G) is critical for binding to bacterial transpeptidases. Similarly, stereochemical variations in clavulanate derivatives (e.g., lithium clavulanate) influence β-lactamase inhibition efficacy. Computational docking studies suggest that even minor stereochemical deviations in the diazabicyclo framework reduce target affinity by disrupting hydrogen-bonding networks .
Basic: Which analytical methods ensure purity assessment of this compound?
- HPLC : Reverse-phase chromatography with UV detection quantifies impurities (<1% threshold).
- NMR integration : Peak ratios verify stoichiometric consistency.
- Elemental analysis : Matches experimental C/H/N/O percentages to theoretical values .
Advanced: What recent advances enable enantioselective synthesis of 2,6-diazabicyclo[3.2.0]heptane derivatives?
- Chiral auxiliaries : Use of (R)- or (S)-configured starting materials directs stereochemistry during cyclization.
- Organocatalysis : Proline-derived catalysts induce asymmetry in key ring-forming steps.
- Enzyme-mediated resolution : Lipases or esterases selectively hydrolyze one enantiomer from racemic mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
